Tert-butyl 2-(2-(4-bromophenyl)-2-hydroxyethylamino)acetate
Overview
Description
Tert-butyl 2-(2-(4-bromophenyl)-2-hydroxyethylamino)acetate (TB2H2BPA) is an organic compound with a unique chemical structure that has been used for a variety of scientific and industrial applications. TB2H2BPA is a derivative of the parent compound tert-butyl 2-(2-hydroxyethylamino)acetate (TB2HA), which is a common reagent used in organic synthesis. TB2H2BPA has been used in a variety of synthetic organic chemistry applications due to its unique properties, such as its high solubility in a variety of organic solvents, its low volatility, and its high reactivity. TB2H2BPA has also been used in a variety of scientific research applications, including biochemical and physiological studies.
Scientific Research Applications
Glucagon Receptor Antagonists
This compound is used in synthesizing thiophene-containing biaryl amide derivatives which act as glucagon receptor antagonists. These antagonists can be researched for their potential in treating diabetes by modulating glucose levels in the blood .
Chemical Synthesis
The tert-butyl group in such compounds is often used in chemical synthesis as a protective group for carboxylic acids. After reactions are complete, this group can be removed to reveal the acid functionality .
Synthesis Routes Exploration
Organic Compound Building Blocks
Compounds like tert-butyl 2-(4-bromophenyl)acetate serve as building blocks or intermediates in the synthesis of novel organic compounds such as amides, sulphonamides, and Mannich bases, which have various applications in medicinal chemistry .
properties
IUPAC Name |
tert-butyl 2-[[2-(4-bromophenyl)-2-hydroxyethyl]amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(18)9-16-8-12(17)10-4-6-11(15)7-5-10/h4-7,12,16-17H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADDKMHORFWMDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNCC(C1=CC=C(C=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(2-(4-bromophenyl)-2-hydroxyethylamino)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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